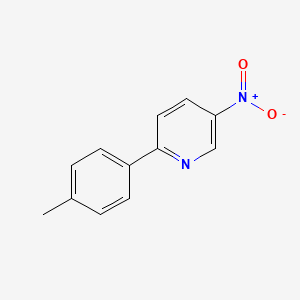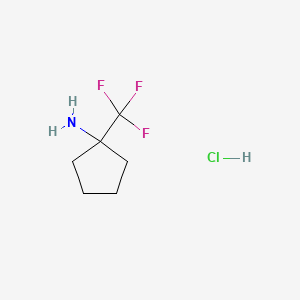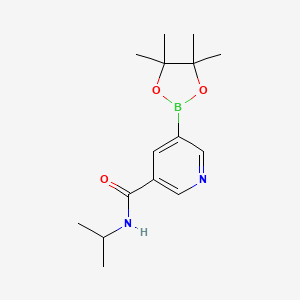
EudesM-4(15)-ene-3α,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of eudesM-4(15)-ene-3α,11-diol can be achieved through multiple steps starting from known precursors. One approach involves the use of a chelation-controlled glycolate enolate Ireland–Claisen rearrangement and an intramolecular nitrile oxide dipolar cycloaddition . Another method includes the isolation of eudesmane sesquiterpenoids from natural sources such as Chrysanthemum indicum .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The flowers of Chrysanthemum indicum, for example, have been used to isolate similar sesquiterpenoids .
Analyse Chemischer Reaktionen
Types of Reactions: EudesM-4(15)-ene-3α,11-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
EudesM-4(15)-ene-3α,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound has been studied for its anti-inflammatory effects on macrophages and microglial cells.
Medicine: Due to its anti-inflammatory properties, it is being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the formulation of various herbal medicines and supplements.
Wirkmechanismus
The anti-inflammatory effects of eudesM-4(15)-ene-3α,11-diol are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway . This pathway is crucial for the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and various cytokines. By inhibiting this pathway, this compound reduces inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
- 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol
- 7-epi-1β-hydroxy-β-eudesmol
- 5-epi-eudesm-4(15)-ene-1β,6β-diol
Comparison: EudesM-4(15)-ene-3α,11-diol is unique due to its specific hydroxylation pattern at the 3α and 11 positions. This structural feature contributes to its distinct anti-inflammatory properties compared to other eudesmane sesquiterpenoids .
Eigenschaften
CAS-Nummer |
113773-90-3 |
|---|---|
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.494 |
IUPAC-Name |
(8R,9S,13S,14R)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20-,21?,22+/m1/s1 |
InChI-Schlüssel |
ORTXDSRJUDCFHC-GEEQCMDESA-N |
SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)


![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE](/img/structure/B598091.png)



